

# Unraveling the Molecular Architecture of Angulatin E: A Spectroscopic Approach

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## Compound of Interest

Compound Name: *Angulatin E*

Cat. No.: *B15140883*

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For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel natural products is a cornerstone of discovering new therapeutic agents. **Angulatin E**, a sesquiterpenoid isolated from *Celastrus angulatus*, represents a molecule of significant interest. This technical guide provides a comprehensive overview of the spectroscopic data and methodologies pivotal to defining its complex structure.

The determination of **Angulatin E**'s molecular framework hinges on a synergistic application of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These methods, combined with detailed experimental protocols for isolation and analysis, provide the definitive evidence required for unambiguous structure elucidation.

## Spectroscopic Data Summary

The structural assignment of **Angulatin E** is supported by a detailed analysis of its  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and Mass Spectrometry data. The following tables summarize the key quantitative data, offering a clear and concise reference for researchers.

### Table 1: $^{13}\text{C}$ NMR Spectroscopic Data for Angulatin E (150 MHz, $\text{CDCl}_3$ )

Position	Chemical Shift ( $\delta$ C)
1	73.3 - 74.7
...	...
8	73.3 - 74.7
...	...
15	~61.0
Note:	Complete $^{13}\text{C}$ NMR data is not publicly available in the searched resources. The provided data is based on partial information from patent literature.

**Table 2:  $^1\text{H}$  NMR Spectroscopic Data for Angulatin E (600 MHz,  $\text{CDCl}_3$ )**

Position	Chemical Shift ( $\delta$ H, mult., J in Hz)
Note:	Detailed $^1\text{H}$ NMR data for Angulatin E is not available in the public domain based on the conducted search.

**Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Angulatin E**

Ion	Calculated m/z	Found m/z
$[\text{M}+\text{H}]^+$	Data not available	Data not available
$[\text{M}+\text{Na}]^+$	Data not available	Data not available
Note:	Specific HRMS data for Angulatin E could not be retrieved from the available resources.	

## Experimental Protocols

The elucidation of **Angulatin E**'s structure relies on meticulous experimental procedures, from its extraction and isolation to the acquisition of high-quality spectroscopic data.

### Isolation of Angulatin E

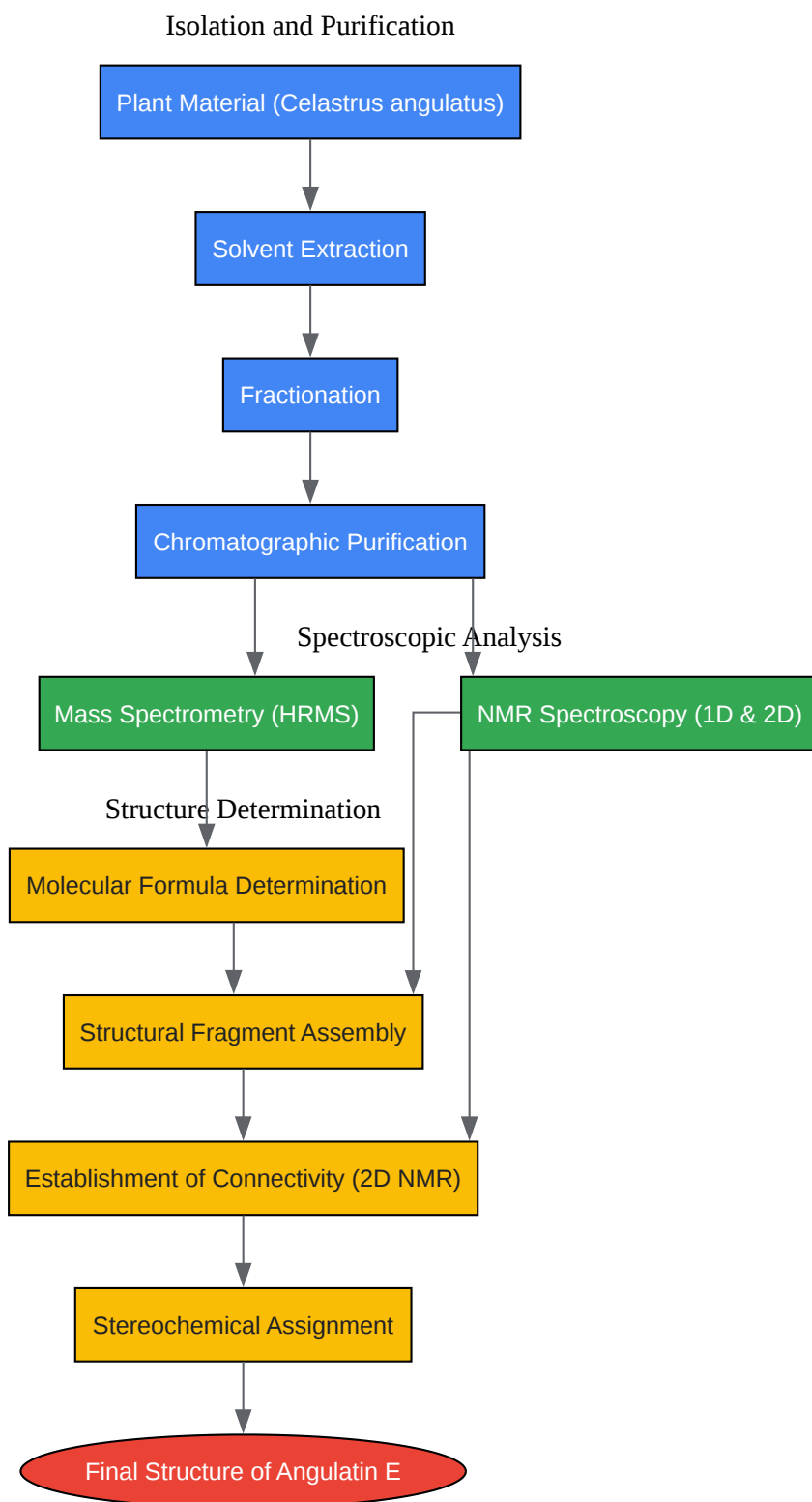
- **Extraction:** The dried and powdered root bark of *Celastrus angulatus* is typically extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature.
- **Fractionation:** The crude extract is then subjected to sequential fractionation using solvents of increasing polarity, for example, n-hexane, ethyl acetate, and n-butanol.
- **Chromatography:** The bioactive fractions are further purified using a combination of chromatographic techniques. This often involves column chromatography on silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure **Angulatin E**.

### Spectroscopic Analysis

- **NMR Spectroscopy:**  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 600 MHz) using deuterated chloroform ( $\text{CDCl}_3$ ) as the solvent and tetramethylsilane (TMS) as the internal standard. These experiments are crucial for establishing the carbon skeleton and the connectivity of protons and carbons.
- **Mass Spectrometry:** High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. This provides the accurate mass of the molecule, allowing for the determination of its molecular formula.

## Logical Workflow for Structure Elucidation

The process of determining the structure of a natural product like **Angulatin E** follows a logical and systematic workflow. This workflow ensures that all necessary data is collected and analyzed to arrive at a confirmed chemical structure.



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Caption: Workflow for the structure elucidation of **Angulatin E**.

This comprehensive approach, integrating meticulous isolation techniques with powerful spectroscopic analysis, is fundamental to advancing the field of natural product chemistry and identifying new molecules with therapeutic potential. Further research to obtain and publish the complete spectroscopic dataset for **Angulatin E** is essential for its full characterization and future development.

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